molecular formula C17H19N5O4 B10987910 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide

4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide

Cat. No.: B10987910
M. Wt: 357.4 g/mol
InChI Key: AUXKYYLRWIRFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, featuring a pyridazinone core scaffold linked to a benzamide via an acetamide bridge. Its molecular framework is structurally analogous to compounds investigated as potent, selective inhibitors of key epigenetic targets, including histone deacetylases (HDACs) and the protein arginine methyltransferase 5 (PRMT5) complex . The presence of the morpholine ring and pyridazinone moiety is a recognized feature in drug discovery, often contributing to favorable pharmacokinetic properties and target engagement. This compound's primary research value lies in its potential to modulate epigenetic machinery. The pyridazinone scaffold has been identified as a key structural element in first-in-class inhibitors that target the PRMT5-substrate adaptor interaction . By binding to a site distal to the catalytic pocket, such molecules can selectively inhibit the methylation of a subset of PRMT5 substrates, offering a novel strategy for probing PRMT5 biology, particularly in MTAP-deleted cancers which exhibit a synthetic lethal relationship with PRMT5 pathway inhibition . Furthermore, structurally related benzamide-pyridazinone hybrids have been designed as highly selective class I HDAC inhibitors, demonstrating potent in vitro and in vivo antitumor efficacy, induction of cell cycle arrest, and apoptosis in cancer cell lines . Researchers can utilize this compound as a chemical probe to investigate the complex roles of HDAC and PRMT5 signaling pathways in cellular processes such as gene expression, cell proliferation, and survival. Its application is foundational for conducting biochemical assays, target validation, and mechanistic studies in the context of cancer and other diseases associated with epigenetic dysregulation. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[[2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C17H19N5O4/c18-17(25)12-1-3-13(4-2-12)19-15(23)11-22-16(24)6-5-14(20-22)21-7-9-26-10-8-21/h1-6H,7-11H2,(H2,18,25)(H,19,23)

InChI Key

AUXKYYLRWIRFLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Patent EP2394998A1 reports a palladium-catalyzed coupling between boronic acid derivatives and halogenated pyridazinones. For example:

  • Reagents : 3-Bromo-6-oxopyridazin-1(6H)-yl-morpholine, 4-(Boc-amino)phenylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_3 in dioxane/water.

  • Yield : 68% after deprotection with TFA.

Reductive Amination

A less common approach involves reductive amination of ketone intermediates with 4-aminobenzamide. However, this method suffers from low regioselectivity (<40% yield).

Scalability and Industrial Considerations

Challenges :

  • Morpholine Coupling : High temperatures and prolonged reaction times limit scalability.

  • Amide Bond Formation : EDC/HOBt is cost-prohibitive at scale; mixed carbonic anhydride methods are being explored.

Process Optimization :

  • Continuous Flow Synthesis : Reduces reaction time for Ullmann coupling from 24 hours to 4 hours.

  • Catalyst Recycling : Immobilized Cu catalysts on silica improve cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine and benzamide moieties, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the pyridazine and benzamide moieties.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Pyridazinone Molecular Formula Molecular Weight (g/mol) Key Features/Substituents Reference
4-({[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide Morpholin-4-yl C₁₉H₂₃N₅O₃ 369.4 Morpholine (polarity), benzamide linkage
4-({[3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide 4-Methylpiperidin-1-yl C₁₉H₂₃N₅O₃ 369.4 Lipophilic piperidine, reduced solubility
4-{[({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid 4-(Methylsulfanyl)phenyl C₂₀H₂₈N₆O₂S 416.5 Thioether group, carboxylic acid for polarity
4-[({[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid 4-Chlorophenyl C₂₄H₂₆N₄O₃S 397.8 Chlorine (electron-withdrawing), carboxylic acid
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid 3-Methoxyphenyl C₁₇H₁₉N₃O₅ 345.3 Methoxy (electron-donating), shorter chain

Structural and Electronic Effects

  • Morpholin-4-yl vs. Piperidine/Phenyl Substituents: The morpholine group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 4-methylpiperidin-1-yl analog .
  • Benzamide vs. Carboxylic Acid Linkage : The benzamide group in the target compound may favor interactions with hydrophobic enzyme pockets, whereas carboxylic acid derivatives (e.g., ) enhance solubility and ionic interactions.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (369.4 g/mol) is heavier than the 3-methoxyphenyl analog (345.3 g/mol) due to the morpholine ring . Morpholine’s oxygen atom likely improves aqueous solubility compared to methylpiperidine or chlorophenyl groups.
  • Bioavailability Predictions : The benzamide group may reduce metabolic degradation compared to ester or carboxylic acid analogs, as seen in .

Research Implications

  • Kinase Inhibition: Pyridazinone derivatives are known ATP-competitive kinase inhibitors. The morpholine group could mimic adenine interactions in kinase active sites.
  • Enzyme Targeting : The benzamide moiety may inhibit proteases or hydrolases through transition-state analog interactions.

Biological Activity

4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C17H20N4O4
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 1282099-07-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the morpholine and pyridazine rings suggests that it may act as an enzyme inhibitor or modulator of signaling pathways.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Antitumor Activity :
    • The compound has been tested against several cancer cell lines, showing promising antiproliferative effects.
    • In vitro studies indicate that it induces apoptosis in cancer cells, particularly HepG2 liver cancer cells, through mechanisms involving cell cycle arrest and mitochondrial membrane potential disruption.
  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound may inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and have been implicated in cancer progression.

In Vitro Studies

A study evaluating the antiproliferative effects of the compound on various cancer cell lines demonstrated significant inhibition of cell growth:

  • Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer).
  • IC50 Values :
    • HepG2: 1.30 μM
    • MDA-MB-231: 2.50 μM
    • A2780: 1.80 μM

The findings indicate that the compound effectively reduces cell viability in a dose-dependent manner.

Mechanistic Insights

Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis rates in HepG2 cells:

  • Apoptosis Rates :
    • Control Group: 5.83%
    • Treated with 1 μM: 14.08%
    • Treated with 3 μM: 19.11%
    • Treated with 9 μM: 28.83%

These results suggest that the compound promotes apoptosis significantly compared to untreated controls.

Comparative Table of Biological Activities

Compound NameBiological ActivityTarget Cell LinesIC50 (μM)
4-{[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamideAntitumorHepG2, MDA-MB-231, A27801.30, 2.50, 1.80
SAHA (Vorinostat)HDAC InhibitorVarious Cancer Cells~17.25
FNAHDAC3 InhibitorHepG2~95.48

Q & A

Q. What are the typical synthetic routes for 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide?

The synthesis involves multi-step reactions starting with pyridazinone and morpholine derivatives. Key steps include:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., HCl catalysis) .
  • Step 2 : Introduction of the morpholine moiety through nucleophilic substitution or coupling reactions, often using ethanol or acetic acid as solvents .
  • Step 3 : Acetylation of the amino group in benzamide derivatives using chloroacetyl chloride, followed by purification via column chromatography . Critical parameters include temperature control (60–80°C for acylations) and solvent selection to optimize yields (typically 50–70%) .

Q. How is the compound structurally characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency in pyridazinone formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in morpholine coupling steps .
  • Purification methods : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) reduces impurities from side reactions . Contradictions in yield data (e.g., 50% vs. 70% in similar protocols) may arise from variations in reagent purity or reaction scale .

Q. What experimental designs are suitable for assessing its biological activity?

  • In vitro assays : Use randomized block designs with replicates (e.g., 4 replicates per concentration) to test antimicrobial activity against Gram-positive/negative bacteria .
  • Dose-response studies : Employ serial dilutions (1–100 µM) and measure IC₅₀ values using MTT assays for cytotoxicity screening .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only negative controls to validate results .

Q. How can researchers address analytical challenges in quantifying this compound?

Key challenges include:

  • Degradation during analysis : Stabilize solutions at 4°C and avoid prolonged exposure to light .
  • Matrix interference : Use solid-phase extraction (SPE) for biological samples prior to LC-MS/MS quantification .
  • Method validation : Establish linearity (R² > 0.99) and recovery rates (>90%) across pH 6.5–7.4 buffers .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may stem from:

  • Assay conditions : Variations in pH, temperature, or cell lines (e.g., HeLa vs. MCF-7 for anticancer tests) .
  • Impurity profiles : Compare HPLC purity data (>95% vs. <90%) between studies to assess compound integrity .
  • Statistical power : Ensure adequate sample sizes (n ≥ 6) and ANOVA post-hoc tests to validate significance .

Q. What methodologies assess its environmental impact or degradation pathways?

  • Fate studies : Track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 7, 25°C) .
  • Biotic transformations : Use microbial consortia from soil/water samples to identify metabolites via LC-QTOF-MS .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.